{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine moiety
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets within the central nervous system, such as neurotransmitter receptors or transporters.
Mode of Action
It’s worth noting that many antidepressants work by modulating the activity of neurotransmitters in the brain . They can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Result of Action
If it does indeed function as an antidepressant, it could potentially lead to enhanced neurotransmission and improved mood .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzyloxyphenyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s benzyloxyphenyl group, which is known to participate in various chemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Prop-2-en-1-ylamine Moiety: The final step involves the reaction of the intermediate compound with prop-2-en-1-ylamine under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like chromatography or crystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Halides, substituted amines
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Material Science: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Methoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
- {[2-(Ethoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
- {[2-(Phenoxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Uniqueness
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties to the compound. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h2-11,18H,1,12-14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNTGYHKSQABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-32-1 | |
Record name | Benzenemethanamine, 2-(phenylmethoxy)-N-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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